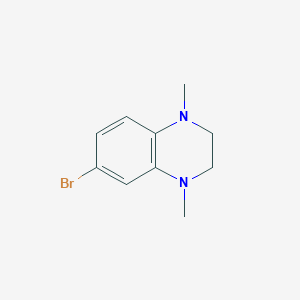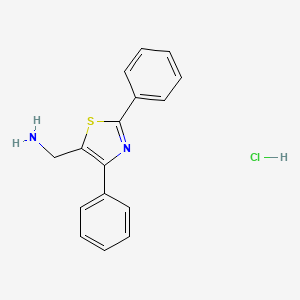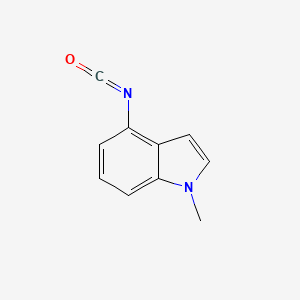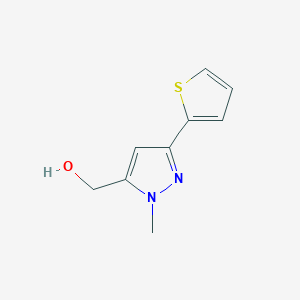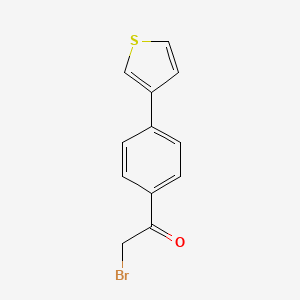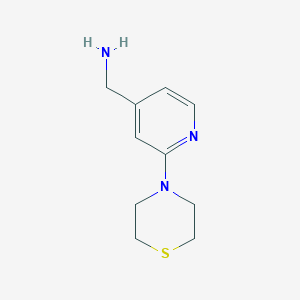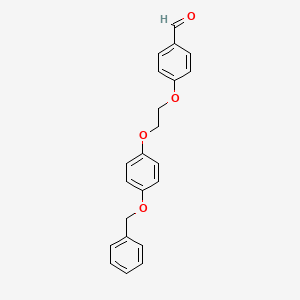
4-(2-(4-(Benzyloxy)phenoxy)ethoxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(4-(Benzyloxy)phenoxy)ethoxy)benzaldehyde is an organic compound with the molecular formula C({22})H({20})O(_{4}) It is characterized by the presence of a benzaldehyde group attached to a benzyloxyphenoxyethoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-(Benzyloxy)phenoxy)ethoxy)benzaldehyde typically involves multiple steps:
Formation of Benzyloxyphenol: The initial step involves the reaction of phenol with benzyl chloride in the presence of a base such as sodium hydroxide to form benzyloxyphenol.
Etherification: Benzyloxyphenol is then reacted with 2-bromoethanol under basic conditions to form 2-(4-(benzyloxy)phenoxy)ethanol.
Aldehyde Formation: The final step involves the oxidation of 2-(4-(benzyloxy)phenoxy)ethanol to this compound using an oxidizing agent such as pyridinium chlorochromate (PCC).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(2-(4-(Benzyloxy)phenoxy)ethoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 4-(2-(4-(Benzyloxy)phenoxy)ethoxy)benzoic acid.
Reduction: 4-(2-(4-(Benzyloxy)phenoxy)ethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(2-(4-(Benzyloxy)phenoxy)ethoxy)benzaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of drugs targeting specific biological pathways.
Materials Science: Used in the synthesis of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-(4-(Benzyloxy)phenoxy)ethoxy)benzaldehyde depends on its application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form desired products. In pharmaceuticals, its mechanism would be related to its interaction with biological targets, such as enzymes or receptors, influencing specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-(2-(4-Methoxyphenoxy)ethoxy)benzaldehyde: Similar structure but with a methoxy group instead of a benzyloxy group.
4-(2-(4-Hydroxyphenoxy)ethoxy)benzaldehyde: Contains a hydroxy group instead of a benzyloxy group.
4-(2-(4-Chlorophenoxy)ethoxy)benzaldehyde: Contains a chloro group instead of a benzyloxy group.
Uniqueness
4-(2-(4-(Benzyloxy)phenoxy)ethoxy)benzaldehyde is unique due to the presence of the benzyloxy group, which can influence its reactivity and interactions in chemical and biological systems. This structural feature can enhance its utility in specific synthetic applications and potentially improve its efficacy in pharmaceutical contexts.
Properties
IUPAC Name |
4-[2-(4-phenylmethoxyphenoxy)ethoxy]benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O4/c23-16-18-6-8-20(9-7-18)24-14-15-25-21-10-12-22(13-11-21)26-17-19-4-2-1-3-5-19/h1-13,16H,14-15,17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOWAXMHWUNJGLB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OCCOC3=CC=C(C=C3)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90594781 |
Source


|
| Record name | 4-{2-[4-(Benzyloxy)phenoxy]ethoxy}benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937601-87-1 |
Source


|
| Record name | 4-{2-[4-(Benzyloxy)phenoxy]ethoxy}benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Chloro-2-(3-chlorophenyl)-5,6-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1288060.png)
![2-Bromo-1-[4-(2-furyl)phenyl]ethanone](/img/structure/B1288067.png)
